molecular formula C8H8F3NO2S B1393070 4-Methyl-3-trifluoromethylbenzenesulfonamide CAS No. 1247548-96-4

4-Methyl-3-trifluoromethylbenzenesulfonamide

Cat. No. B1393070
M. Wt: 239.22 g/mol
InChI Key: LHCJHKBWNGPFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-trifluoromethylbenzenesulfonamide is a chemical compound with the molecular formula C8H8F3NO2S and a molecular weight of 239.22 g/mol . It is intended for research use only and is not meant for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-trifluoromethylbenzenesulfonamide consists of a benzene ring substituted with a methyl group, a trifluoromethyl group, and a sulfonamide group . The InChI code for this compound is 1S/C8H8F3NO2S/c1-5-2-3-6 (15 (12,13)14)4-7 (5)8 (9,10)11/h2-4H,1H3, (H2,12,13,14) .


Physical And Chemical Properties Analysis

4-Methyl-3-trifluoromethylbenzenesulfonamide is a powder that is stored at room temperature .

Scientific Research Applications

  • Synthesis and Structural Characterization

    • 4-Methyl-3-trifluoromethylbenzenesulfonamide has been utilized in the synthesis and structural characterization of various compounds. For instance, it has been involved in the synthesis of new compounds like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, characterized by SCXRD studies and spectroscopic tools (Murthy et al., 2018).
  • Molecular Interaction and Computational Study

    • The compound is also a subject in computational studies to understand its molecular interactions, electronic properties, and its stability in various interactions. This includes investigations into the nature of intermolecular interactions in the crystal state, as well as molecular dynamics simulations to study its interaction with proteins (Murthy et al., 2018).
  • Development of Antagonists and Inhibitors

    • Research has been conducted on derivatives of 4-methylbenzenesulfonamide for their potential as antagonists in medical applications. For example, certain derivatives have been explored for their role in the prevention of HIV-1 infection (Cheng De-ju, 2015).
  • Anticancer and Antibacterial Applications

    • Mixed-ligand copper(II)-sulfonamide complexes involving derivatives of 4-methylbenzenesulfonamide have been studied for their DNA binding and cleavage properties, genotoxicity, and anticancer activity (González-Álvarez et al., 2013). Additionally, synthetic derivatives have been researched for their potent antibacterial properties (Abbasi et al., 2015).
  • Photodynamic Therapy and Photosensitizers

    • The compound has been used in the synthesis of new zinc phthalocyanine derivatives with potential application in photodynamic therapy for cancer treatment, owing to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
  • Carbonic Anhydrase Inhibition

    • 4-Methyl-3-trifluoromethylbenzenesulfonamide derivatives have been investigated for their inhibitory properties toward carbonic anhydrases, which is significant in medical research for developing treatments for various diseases (Gul et al., 2018).

Safety And Hazards

The safety information available indicates that 4-Methyl-3-trifluoromethylbenzenesulfonamide may be harmful if swallowed or in contact with skin, and may cause eye irritation . It may also cause respiratory irritation if inhaled . Proper precautions should be taken while handling this compound.

properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-5-2-3-6(15(12,13)14)4-7(5)8(9,10)11/h2-4H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCJHKBWNGPFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(trifluoromethyl)benzene-1-sulfonamide

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